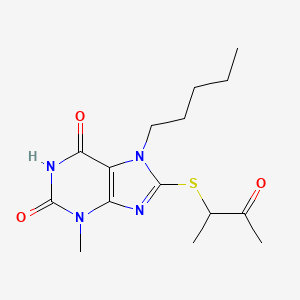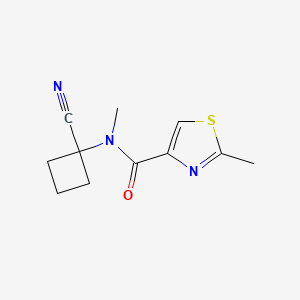
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide, also known as CTB or Cycloset, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiazole carboxamides and has been found to have potential therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is not fully understood. It is believed to act by modulating the activity of various signaling pathways involved in cell growth and survival. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has been shown to increase the expression of glucose transporters and improve glucose uptake in skeletal muscle and adipose tissue.
実験室実験の利点と制限
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research and its pharmacological properties are well characterized. However, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide also has some limitations for use in laboratory experiments. It is a relatively complex molecule that requires careful handling and storage. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is also expensive compared to other compounds that are commonly used in laboratory experiments.
将来の方向性
There are several future directions for research on N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide. One potential application is in the treatment of cancer. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have anti-tumor properties and could be developed as a potential anti-cancer drug. Another potential application is in the treatment of neurodegenerative diseases. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have neuroprotective effects and could be developed as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide could be further studied for its potential applications in the treatment of diabetes and metabolic disorders.
合成法
The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide involves the reaction of 4-bromo-2-methylthiazole with 1-cyanocyclobutane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-9(6-16-8)10(15)14(2)11(7-12)4-3-5-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJOARAXFKKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
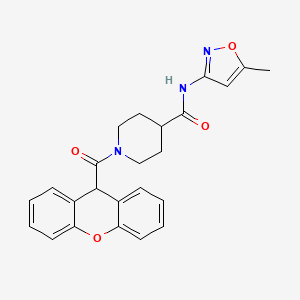
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B3003893.png)
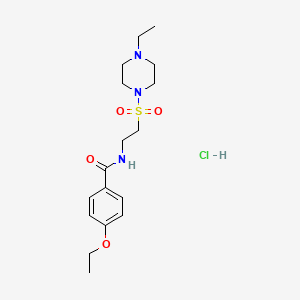
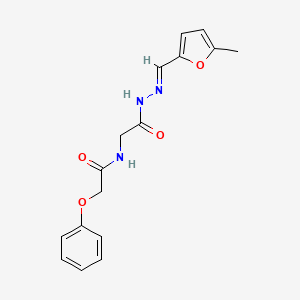
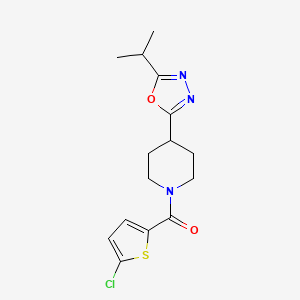
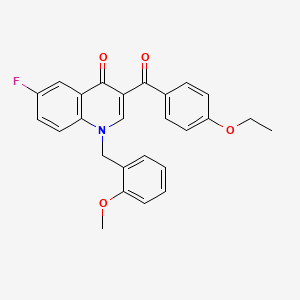
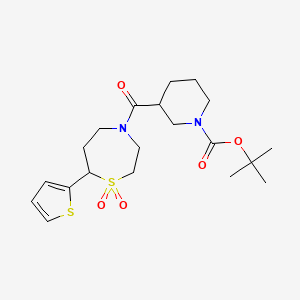
![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)
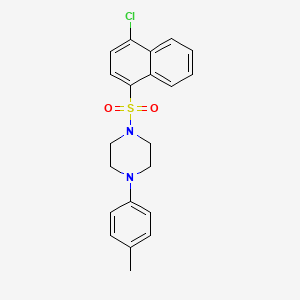
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)

